1-Cyclohexylethyl butyrate

Description

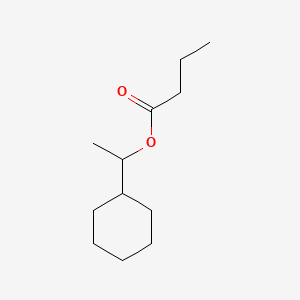

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMSYMOBBRINAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052316 | |

| Record name | 1-Cyclohexylethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63449-88-7 | |

| Record name | 1-Cyclohexylethyl n-butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63449-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexylethyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1-cyclohexylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexylethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYLETHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U39MM4M3FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Chemo-Enzymatic and Chemical Esterification Approaches

The formation of 1-cyclohexylethyl butyrate (B1204436) involves the reaction of 1-cyclohexylethanol (B74718) with butyric acid or one of its derivatives. This transformation can be accomplished through traditional chemical methods, such as Fischer esterification, or through greener chemo-enzymatic processes.

Fischer esterification typically involves heating the carboxylic acid (butyric acid) and the alcohol (1-cyclohexylethanol) in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and strategies such as using an excess of one reactant or removing the water byproduct are often employed to drive the reaction towards the formation of the ester. masterorganicchemistry.comyoutube.com

Chemo-enzymatic synthesis, on the other hand, utilizes enzymes, most commonly lipases, as catalysts. ije.irnih.gov This approach offers several advantages, including high specificity, mild reaction conditions (lower temperature and pressure), and reduced byproduct formation. dss.go.thresearchgate.net Lipase-catalyzed esterification is performed in various media, including solvent-free systems and organic solvents like heptane (B126788) or isooctane. dss.go.thrsc.orgnih.gov

Catalytic Systems in Esterification

A range of catalysts can be employed for the synthesis of butyrate esters. In chemical synthesis, common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and sulfonic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Dowex 50W), have also been effectively used, offering benefits like easier separation from the reaction mixture and potential for reuse. researchgate.netnih.gov

For chemo-enzymatic routes, lipases are the biocatalysts of choice. These enzymes can be used in free or immobilized forms. Immobilization on solid supports can enhance the stability and reusability of the lipase (B570770), making the process more cost-effective. nih.govnih.gov Lipases from various microbial sources have been successfully used for synthesizing butyrate esters, demonstrating the versatility of this catalytic approach.

| Catalyst Type | Specific Examples | Reaction | Key Advantages |

| Homogeneous Acid | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | Chemical Esterification | High reaction rates |

| Heterogeneous Acid | Amberlyst-15, Dowex 50W, Sulfonated char nih.gov | Chemical Esterification | Ease of separation, Reusability researchgate.net |

| Biocatalyst (Lipase) | Candida antarctica Lipase B (CALB), Thermomyces lanuginosus Lipase (TLL), Candida rugosa Lipase (CRL) rsc.orgnih.govresearchgate.net | Enzymatic Esterification | High selectivity, Mild conditions, Green process researchgate.net |

Optimization of Reaction Parameters for Ester Synthesis

To maximize the yield and efficiency of 1-cyclohexylethyl butyrate synthesis, several reaction parameters must be optimized. These parameters are crucial for both chemical and enzymatic esterification processes.

Substrate Molar Ratio : The ratio of alcohol to carboxylic acid can significantly impact the reaction equilibrium. In Fischer esterification, using an excess of the alcohol can shift the equilibrium toward the product side. masterorganicchemistry.com In enzymatic reactions, the optimal molar ratio is specific to the enzyme and substrates used; for instance, in the synthesis of butyl butyrate catalyzed by Thermomyces lanuginosus lipase, a butanol-to-butyric acid ratio of 3:1 was found to be optimal. researchgate.net

Temperature : Temperature affects the reaction rate and enzyme stability. While higher temperatures generally increase reaction rates, they can lead to enzyme denaturation in biocatalytic processes. dss.go.th For example, the optimal temperature for butyl butyrate synthesis using one lipase was found to be 48°C, whereas another study on geranyl butyrate synthesis noted that temperatures above 60°C caused irreversible deactivation of the enzyme. dss.go.thresearchgate.net

Catalyst Loading : The amount of catalyst influences the reaction speed. Studies on methyl butyrate synthesis showed that conversion increased with catalyst loading up to a certain point. researchgate.net Similarly, for the enzymatic synthesis of geranyl butyrate, a biocatalyst load of 15% (w/w) was determined to be optimal. researchgate.net

Water Content : In esterification, water is a byproduct. Its removal (e.g., by distillation or using molecular sieves) can drive the reaction forward. youtube.comresearchgate.net In enzymatic synthesis, a small amount of water is often necessary for enzyme activity, but excess water can promote the reverse reaction (hydrolysis). dss.go.th

Solvent : In solvent-based systems, the choice of solvent can affect enzyme activity and substrate solubility. Non-polar organic solvents like hexane, isooctane, and cyclohexane (B81311) are commonly used for lipase-catalyzed reactions. nih.govresearchgate.net

The following table summarizes findings from the optimization of various butyrate ester syntheses, which can be extrapolated to the synthesis of this compound.

| Parameter | Studied System | Optimal Condition | Effect |

| Temperature | Butyl butyrate synthesis (Lipozyme TL-IM) researchgate.net | 48 °C | Higher temperatures decreased yield. |

| Substrate Ratio | Butyl butyrate synthesis (Lipozyme TL-IM) researchgate.net | 3:1 (Butanol:Butyric Acid) | Favorable effect of alcohol excess. |

| Catalyst Loading | Geranyl butyrate synthesis (Eversa Transform 2.0) researchgate.net | 15% (w/w) | Increased conversion up to the optimal point. |

| Solvent | Butyl butyrate synthesis (Rhodococcus cutinase) nih.gov | Isooctane | Showed high synthesis efficiency. |

Enantioselective Synthesis and Stereocontrol Strategies

The 1-cyclohexylethyl group in this compound contains a chiral center at the carbon atom bonded to both the cyclohexyl ring and the ester oxygen. This results in the existence of two enantiomers: (1R)-1-cyclohexylethyl butyrate and (1S)-1-cyclohexylethyl butyrate. chemspider.comchemspider.com The synthesis of a single enantiomer (enantioselective synthesis) is of significant interest as different enantiomers of a chiral molecule can exhibit distinct biological and sensory properties.

Accessing (1R)-1-Cyclohexylethyl Butyrate

The specific synthesis of (1R)-1-cyclohexylethyl butyrate has not been extensively detailed in publicly available literature. chemspider.com However, established methods for asymmetric synthesis can be applied. One common approach is the enzymatic kinetic resolution of racemic 1-cyclohexylethanol. In this process, a lipase is used to selectively acylate one enantiomer of the alcohol with butyric acid (or a derivative), leaving the other enantiomer unreacted. For example, lipase B from Candida antarctica has been used to resolve racemic chlorohydrins by selective esterification, yielding the R-chlorohydrin with high enantiomeric excess (99% ee). mdpi.com A similar strategy could be employed, where the lipase preferentially acylates (1S)-1-cyclohexylethanol, allowing for the separation of unreacted (1R)-1-cyclohexylethanol, which can then be esterified to produce (1R)-1-cyclohexylethyl butyrate. Alternatively, a lipase that preferentially acylates the (1R)-alcohol would directly produce the desired (1R)-ester.

Accessing (1S)-1-Cyclohexylethyl Butyrate

Similar to its R-enantiomer, specific pathways to (1S)-1-cyclohexylethyl butyrate are not widely published. chemspider.com The synthesis would also rely on asymmetric strategies. Using the chemo-enzymatic kinetic resolution described above, if the lipase selectively acylates the (1S)-alcohol, (1S)-1-cyclohexylethyl butyrate would be produced directly, which could then be separated from the unreacted (1R)-alcohol. mdpi.com The choice of enzyme is critical as different lipases can exhibit opposite enantioselectivity.

Development of Asymmetric Catalysis for Chiral Ester Production

Beyond enzymatic resolutions, the development of asymmetric catalysis using chiral metal complexes or organocatalysts provides powerful tools for producing chiral esters. mdpi.com These methods often involve the reaction of prochiral or racemic starting materials in the presence of a chiral catalyst to generate an enantioenriched product.

One notable strategy is the catalytic asymmetric synthesis of chiral allylic esters using a chiral palladium(II) catalyst. organic-chemistry.orgnih.govacs.org This method involves the enantioselective SN2′ substitution of allylic alcohol derivatives with carboxylic acids, yielding esters with high enantiomeric purity (86-99% ee). organic-chemistry.org While this specific methodology applies to allylic systems, the underlying principle of using a chiral metal catalyst to control the stereochemical outcome of an esterification reaction is broadly applicable.

Another approach involves the nickel-catalyzed enantioconvergent coupling of racemic alkyl halides with olefins and a hydrosilane to directly form esters of chiral dialkyl carbinols. researchgate.netacs.org This method is versatile and tolerates a range of functional groups, demonstrating a modern approach to constructing chiral centers in ester-containing molecules. acs.org Such convergent methods, where simple, achiral precursors are combined to form a complex chiral product in a single step, represent the forefront of efficient asymmetric synthesis and could potentially be adapted for the production of specific enantiomers of this compound. researchgate.net

Novel Reaction Discovery and Mechanism Elucidation

Detailed research on novel reaction discovery and specific mechanistic elucidation for the synthesis of this compound is limited. However, the reaction mechanisms can be inferred from well-established models for similar esterification processes.

Fischer-Speier Esterification Mechanism:

The acid-catalyzed esterification of 1-cyclohexylethanol with butyric acid is expected to follow the nucleophilic acyl substitution mechanism characteristic of Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a series of reversible steps:

Protonation of the Carbonyl Group: The carboxylic acid (butyric acid) is protonated by a strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol (1-cyclohexylethanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester, this compound, and regenerates the acid catalyst.

Enzymatic Synthesis Mechanism:

The enzymatic synthesis of this compound, likely catalyzed by a lipase, would proceed via a different mechanism, typically a Ping-Pong Bi-Bi mechanism. This pathway avoids the use of harsh acidic conditions. While specific kinetic data for this compound is not available, studies on similar esters like hexyl butyrate and citronellyl butyrate provide insight into the expected reaction kinetics. nih.govije.ir

The general steps for a lipase-catalyzed esterification are:

Acylation: The enzyme's active site serine residue attacks the carbonyl carbon of butyric acid, forming a tetrahedral intermediate which then collapses to release water and form an acyl-enzyme complex.

Deacylation: The alcohol (1-cyclohexylethanol) then enters the active site and attacks the acyl-enzyme complex. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the ester (this compound) and regenerate the free enzyme.

Factors such as temperature, substrate molar ratio, enzyme concentration, and the solvent system would significantly influence the reaction rate and final yield. nih.govije.irredalyc.org Optimization of these parameters is crucial for developing an efficient enzymatic synthesis process. For instance, in the synthesis of hexyl butyrate, a Box-Behnken design has been used to optimize these variables to achieve high conversion rates. nih.gov

Hypothetical Reaction Parameters for this compound Synthesis:

Based on studies of similar esters, a hypothetical set of reaction conditions can be proposed.

| Parameter | Fischer-Speier Esterification (Hypothetical) | Enzymatic Synthesis (Hypothetical) |

|---|---|---|

| Reactants | 1-Cyclohexylethanol and Butyric Acid | 1-Cyclohexylethanol and Butyric Acid |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | Immobilized Lipase (e.g., from Candida antarctica or Candida rugosa) |

| Solvent | Excess 1-Cyclohexylethanol or a non-polar solvent like Toluene | A non-polar organic solvent like Hexane or Heptane |

| Temperature | Reflux temperature of the solvent | Typically 30-60 °C |

| Key Conditions | Removal of water (e.g., using a Dean-Stark apparatus) | Control of water activity, molar ratio of substrates |

It is important to note that these are generalized conditions, and empirical studies would be necessary to determine the optimal parameters for the synthesis of this compound. Further research could focus on developing novel catalytic systems, such as solid acid catalysts or engineered enzymes, to improve the synthesis of this specific ester. Mechanistic studies using computational modeling or kinetic analysis would also be valuable for a more detailed understanding of the reaction pathways.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis Kinetics and Mechanistic Pathways

Hydrolysis of 1-Cyclohexylethyl butyrate (B1204436) involves the cleavage of the ester bond to yield 1-cyclohexylethanol (B74718) and butyric acid. This process can be initiated through both enzymatic and non-enzymatic routes.

Specific kinetic studies on the enzymatic hydrolysis of 1-Cyclohexylethyl butyrate are not extensively documented in publicly available scientific literature. However, the general principles of lipase-catalyzed ester hydrolysis can be applied to understand its potential behavior. Lipases (E.C. 3.1.1.3) are a class of enzymes known to catalyze the hydrolysis of esters.

The kinetics of such reactions are often described by the Michaelis-Menten model, which relates the initial reaction rate (v₀) to the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The equation is as follows:

v₀ = (Vmax * [S]) / (Km + [S])

In the context of this compound hydrolysis, [S] would represent the concentration of the ester. Vmax would be the maximum rate of hydrolysis under specific conditions (e.g., temperature, pH, enzyme concentration), and Km would be the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

The specificity of enzymes for this compound would depend on the structural compatibility of the molecule with the active site of the lipase (B570770). Factors such as the steric hindrance from the cyclohexyl group and the chain length of the butyrate moiety would influence the binding and catalytic efficiency. Different lipases, for instance from Candida or Rhizomucor species, exhibit varying substrate specificities. nih.gov

A common mechanistic model for lipase-catalyzed reactions is the Ping-Pong Bi-Bi mechanism. nih.gov In the case of hydrolysis, this would involve the formation of an acyl-enzyme intermediate. The ester (this compound) binds to the enzyme, and the alcohol portion (1-cyclohexylethanol) is released. The resulting acyl-enzyme complex then reacts with water to release the carboxylic acid (butyric acid) and regenerate the free enzyme.

Non-enzymatic hydrolysis of this compound can occur under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of 1-cyclohexylethanol result in the formation of butyric acid. This reaction is reversible and typically requires heat to proceed at a significant rate.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the 1-cyclohexylethoxide ion is followed by a proton transfer from the newly formed butyric acid to the alkoxide, yielding butyrate and 1-cyclohexylethanol. This process is effectively irreversible because the final proton transfer is energetically favorable.

Specific kinetic data for the non-enzymatic hydrolysis of this compound is not available in the reviewed literature.

Oxidative Transformations and Stability Studies (Chemical Aspects)

Research specifically detailing the oxidative transformations and stability of this compound is limited. However, general principles of ester oxidation suggest that the compound would be relatively stable under normal conditions. The ester functional group itself is not highly susceptible to oxidation.

Potential sites for oxidation would be the cyclohexyl ring and the ethyl bridge. The tertiary C-H bond on the ethyl group adjacent to both the cyclohexyl ring and the ester oxygen could be a potential site for radical abstraction, initiating autoxidation, especially in the presence of initiators like heat, light, or metal ions. Oxidation of the cyclohexyl ring could lead to the formation of various oxygenated derivatives, such as ketones or alcohols, and potentially ring-opening products under more vigorous conditions.

The stability of esters is influenced by factors such as the presence of unsaturation and the size of the alkyl groups. researchgate.net Given that this compound is a saturated ester, it is expected to have a higher oxidative stability compared to unsaturated esters. researchgate.net

Systematic studies to determine the oxidative stability index (OSI) or to identify specific oxidation products of this compound have not been found in the available literature.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this would involve reacting it with another alcohol (R'-OH) to form a new ester (butyl R'-ester) and 1-cyclohexylethanol. This reaction can be catalyzed by acids, bases, or enzymes. wikipedia.org

Acid- and Base-Catalyzed Transesterification: The mechanisms are similar to those of acid- and base-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, an excess of the reactant alcohol is often used, or the product alcohol (1-cyclohexylethanol) is removed as it is formed. wikipedia.orgmasterorganicchemistry.com

Enzymatic Transesterification: Lipases can also catalyze transesterification reactions, often with high selectivity. The mechanism typically follows a Ping-Pong Bi-Bi model where the enzyme first reacts with the ester (this compound) to form an acyl-enzyme intermediate, releasing 1-cyclohexylethanol. nih.gov The enzyme-acyl complex then reacts with the new alcohol to form the new ester and regenerate the enzyme. nih.gov

While the general principles of transesterification are well-established, specific studies detailing the kinetics, catalyst efficiency, and product yields for the transesterification of this compound are not present in the surveyed scientific literature.

Chirality, Stereoisomerism, and Conformational Analysis

Enantiomeric Purity Determination and Control in Synthesis

The synthesis of 1-Cyclohexylethyl butyrate (B1204436) results in a chiral center at the C1 position of the ethyl group, leading to the existence of (R)- and (S)-enantiomers. The control and determination of the enantiomeric purity of this compound are crucial in contexts where stereoisomerism influences its chemical and biological properties.

Enantiomeric Purity Determination:

The quantitative analysis of the enantiomeric composition of 1-Cyclohexylethyl butyrate is essential for quality control and for understanding its stereospecific interactions. While specific validated methods for this particular compound are not extensively documented in publicly available literature, established analytical techniques for chiral separations are applicable. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for resolving enantiomers. For instance, a reverse-phase HPLC method on a Newcrom R1 column can be used for the analysis of this compound, though this specific method is not designed for chiral separation. sielc.com For enantiomeric resolution, polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

Gas chromatography (GC) with chiral columns, such as those containing cyclodextrin (B1172386) derivatives, is another powerful technique for the separation of volatile chiral compounds like esters. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation of the enantiomers.

Capillary electrophoresis (CE) with chiral selectors in the background electrolyte offers a high-resolution alternative for determining enantiomeric purity.

Control in Synthesis:

Achieving a desired enantiomeric excess (ee) during the synthesis of this compound requires stereoselective synthetic strategies. These can be broadly categorized into two approaches:

Asymmetric Synthesis: This involves the use of chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other. For the synthesis of this compound, an example of asymmetric synthesis would be the enzymatic resolution of racemic 1-cyclohexylethanol (B74718), followed by esterification with butyric acid or its derivative. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols, selectively acylating one enantiomer and leaving the other unreacted, allowing for their subsequent separation.

Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material. For instance, starting with an enantiomerically pure form of 1-cyclohexylethanol would lead to the corresponding enantiomer of this compound upon esterification.

The table below summarizes potential analytical methods for determining the enantiomeric purity of this compound.

| Analytical Technique | Chiral Selector/Stationary Phase | Detection Method | Key Considerations |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) | UV, Refractive Index (RI) | Mobile phase composition and flow rate optimization are crucial. |

| Chiral GC | Cyclodextrin-based capillary columns (e.g., β-cyclodextrin derivatives) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Volatilization of the compound is necessary; temperature programming is key for resolution. |

| Chiral CE | Cyclodextrins, chiral crown ethers, or proteins added to the buffer | UV, Diode Array Detector (DAD) | High separation efficiency; requires charged or chargeable analytes or the use of micelles. |

Stereochemical Influence on Molecular Interactions and Recognition

The three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of this compound dictates how they interact with other chiral molecules. This stereochemical influence is fundamental in biological systems, such as in olfaction, and in synthetic systems designed for chiral recognition.

The principles of chiral recognition are based on the formation of transient diastereomeric complexes between a chiral host (e.g., a receptor) and a chiral guest (e.g., an enantiomer of this compound). nih.govnih.gov For effective chiral recognition to occur, there must be a significant difference in the binding affinity between the host and the two enantiomers. This difference in affinity arises from the spatial arrangement of functional groups in the enantiomers, which affects the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, and steric hindrance) with the chiral receptor.

The table below outlines the key principles governing the stereochemical influence on molecular interactions.

| Interaction Type | Chiral Environment | Basis of Recognition | Potential Consequence for this compound |

| Biological Recognition | Olfactory Receptors, Enzymes | Formation of diastereomeric complexes with different binding energies. | Differential odor perception and intensity between (R)- and (S)-enantiomers. |

| Chromatographic Separation | Chiral Stationary Phase | Differential partitioning of enantiomers between the mobile and stationary phases. | Enantioseparation for analytical or preparative purposes. |

| Supramolecular Chemistry | Synthetic Chiral Receptors | Host-guest complexation with varying stability constants for each enantiomer. | Development of sensors or separation media for the enantiomers. |

Conformational Dynamics Investigations

The conformational flexibility of the cyclohexyl ring and the rotational freedom around the single bonds in the ethyl butyrate moiety of this compound give rise to a complex conformational landscape. Understanding these conformational dynamics is important as the preferred conformation can influence the molecule's physical properties and its interaction with its environment.

The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. In the case of this compound, the ethyl butyrate group attached to the cyclohexane ring is expected to predominantly occupy the equatorial position in the lowest energy chair conformation.

Computational studies on related alkyl-substituted cyclohexyl systems have shown a preference for the alkyl substituent to be in the equatorial orientation. rsc.orgrsc.org Furthermore, the relative orientation of the ester group will be influenced by steric and electronic effects. Rotations around the C-O and C-C bonds of the ester group will lead to various rotamers.

While specific experimental or computational studies on the conformational dynamics of this compound are scarce, insights can be drawn from studies of similar molecules like cyclohexyl silyl (B83357) ethers. acs.org These studies highlight the interplay of steric and electronic factors in determining conformational preferences.

The potential low-energy conformations of this compound can be investigated using computational chemistry methods such as molecular mechanics and quantum chemical calculations. These methods can provide information on the relative energies of different conformers and the energy barriers for interconversion between them.

The table below summarizes the key aspects of the conformational dynamics of this compound.

| Molecular Fragment | Conformational Feature | Preferred Conformation | Influencing Factors |

| Cyclohexane Ring | Chair-boat interconversion | Chair | Minimization of angle and torsional strain. |

| Ethyl butyrate Substituent | Axial vs. Equatorial | Equatorial | Avoidance of 1,3-diaxial steric interactions. |

| Ester Group | Rotation around C-C and C-O bonds | Staggered conformations | Minimization of steric hindrance and dipole-dipole interactions. |

Advanced Analytical Chemistry Techniques for Research Characterization

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement and functional groups within 1-cyclohexylethyl butyrate (B1204436).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a complete mapping of the molecular skeleton.

For 1-cyclohexylethyl butyrate, ¹H NMR spectroscopy would confirm the presence of all constituent protons. The spectrum would be expected to show distinct signals for the protons of the butyrate moiety (the ethyl and propyl groups) and the 1-cyclohexylethyl group. Key expected features include:

A triplet signal for the terminal methyl group (-CH₃) of the butyrate chain.

A multiplet for the methylene (B1212753) group (-CH₂-) adjacent to the methyl group in the butyrate chain.

A triplet for the methylene group (-CH₂-) adjacent to the carbonyl group.

A complex set of multiplets for the protons on the cyclohexane (B81311) ring.

A multiplet for the methine proton (-CH-) on the ethyl group attached to the cyclohexane ring.

A doublet for the methyl group (-CH₃) protons on the ethyl substituent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would clearly show the carbonyl carbon of the ester group at a characteristic downfield shift (typically ~170-175 ppm), along with signals for the carbons of the cyclohexane ring and the aliphatic side chains.

While detailed experimental spectra for this compound are not widely published, data for the closely related isomer, cyclohexyl butyrate, illustrates the type of information obtained. nih.gov

Table 1: Representative ¹H NMR Data for an Isomer (Cyclohexyl Butyrate) This table is illustrative and based on data for a related compound.

| Assignment | Shift (ppm) |

| Butyrate -CH₃ | ~0.96 |

| Butyrate -CH₂- | ~1.65 |

| Butyrate -CH₂-C=O | ~2.25 |

| Cyclohexyl -CH-O- | ~4.76 |

| Cyclohexyl -CH₂- | ~1.08 - 2.08 |

Source: Adapted from ChemicalBook data for Cyclohexyl Butyrate. chemicalbook.com

Mass Spectrometry (MS) is a vital tool for confirming the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. semanticscholar.org In a typical electron ionization (EI) mass spectrometer, a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₂H₂₂O₂), the molecular ion would be expected at an m/z of 198.16. nih.gov

The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.orgorgchemboulder.com The fragmentation pattern is a unique fingerprint of the molecule. For an ester like this compound, common fragmentation pathways include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement for esters and ketones that results in the loss of a neutral alkene molecule. The mass spectrum of ethyl butyrate, for instance, shows characteristic even-numbered fragments at m/z 60 and 88 due to a double McLafferty rearrangement. studysoup.com

Analysis of these fragments helps to piece together the original structure. Predicted collision cross-section data, which relates to the ion's shape and size, is also available and can be used in advanced ion mobility-mass spectrometry techniques for further structural confirmation. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 199.16927 | 149.3 |

| [M+Na]⁺ | 221.15121 | 152.1 |

| [M-H]⁻ | 197.15471 | 151.4 |

Source: Data from PubChemLite. uni.lu

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. hmdb.ca It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds.

For this compound, the IR spectrum would provide clear evidence of its key functional groups:

A strong, sharp absorption band around 1735-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of a saturated aliphatic ester.

Absorption bands in the region of 1150-1250 cm⁻¹ corresponding to the C-O stretching vibrations of the ester linkage.

Multiple absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the C-H stretching vibrations of the aliphatic (cyclohexyl and butyrate) groups.

These key peaks would confirm the presence of the ester functional group and the aliphatic nature of the rest of the molecule. chemicalbook.com

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of a compound's purity and the quantification of its concentration. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common methods used for this purpose in the flavor and fragrance industry.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the premier technique for analyzing volatile compounds like this compound. academicjournals.org The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

GC is used to:

Determine Purity: By analyzing the area of the peak corresponding to this compound relative to the total area of all peaks, a quantitative measure of its purity can be established.

Separate Isomers: Structural isomers, such as cyclohexyl butyrate, or stereoisomers, like the (R) and (S) enantiomers of this compound, can often be separated using specialized chiral GC columns. A patent for the use of this compound in malodor reduction notes the distinct properties of the (1R)-1-cyclohexylethyl butyrate enantiomer, highlighting the importance of being able to separate and identify specific stereoisomers. google.com

Quantify Residual Solvents/Reactants: The method can detect and quantify any remaining starting materials, such as 1-cyclohexylethanol (B74718) or butyric acid, ensuring the final product meets quality standards.

The Kovats retention index, a relative measure of retention time, is a standardized value used to help identify compounds in GC analysis. For the related isomer cyclohexyl butyrate, the Kovats index on a standard non-polar column is approximately 1209. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile compounds or for preparative-scale purification. sielc.com While GC is often preferred for volatile esters, HPLC offers a complementary approach.

Applications of HPLC for this compound include:

Analytical Resolution: Using a reverse-phase HPLC method, the purity of this compound can be assessed. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com

Preparative Separation: HPLC methods are scalable and can be used for the isolation and purification of the compound. This is valuable for producing high-purity standards for research or for isolating specific isomers when a chiral stationary phase is used. A thesis on a related compound, (R)-1-cyclohexylethyl acetate, demonstrated the use of a chiral HPLC method to determine the enantiomeric excess (ee). mmu.ac.uk

Table 3: Example HPLC Method for this compound

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Application | Analytical and preparative scale separation |

Source: Adapted from SIELC Technologies. sielc.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation) Applications

Chiroptical spectroscopy encompasses a set of analytical techniques that provide information about the three-dimensional structure of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. For a molecule like this compound, which possesses a stereocenter at the first carbon of the ethyl group, these techniques are indispensable for distinguishing between its enantiomers, (R)-1-cyclohexylethyl butyrate and (S)-1-cyclohexylethyl butyrate, and for quantifying their relative proportions in a mixture.

Optical Rotation is a fundamental chiroptical technique that measures the angle to which a plane of polarized light is rotated when it passes through a sample of a chiral compound. The direction and magnitude of this rotation are characteristic of the molecule's specific enantiomer. Research has documented distinct optical rotation values for the enantiomers of this compound. For instance, (R)-1-cyclohexylethyl butyrate has been synthesized with an optical rotation value of [α]D −0.11° (for a sample with 82.2% enantiomeric excess), while the corresponding (S)-enantiomer was prepared with an optical rotation of [α]D +1.02° (with 81.2% enantiomeric excess). google.com This demonstrates that the enantiomers rotate polarized light in opposite directions, a key principle for their differentiation and for the determination of enantiomeric purity. google.com

Table 1: Optical Rotation Data for this compound Enantiomers

| Enantiomer | Optical Rotation ([α]D) | Reported Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| (R)-1-Cyclohexylethyl butyrate | -0.11° | 82.2% | google.com |

| (S)-1-Cyclohexylethyl butyrate | +1.02° | 81.2% | google.com |

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, particularly in the vicinity of a chromophore (a light-absorbing group). unipd.it The ester's carbonyl group (C=O) in this compound can act as a chromophore. The chiral environment surrounding this chromophore, dictated by the (R) or (S) configuration at the adjacent carbon, will result in a characteristic CD spectrum, often showing positive or negative peaks known as Cotton effects. rsc.org

While specific CD spectra for this compound are not widely published, the application of CD is well-established for structural elucidation of chiral molecules. unipd.itrsc.org For analogous structures, CD spectroscopy is a powerful tool. dur.ac.uk It can be used not only to assign the absolute configuration of a chiral center but also to study the conformational preferences of the molecule in solution. rsc.org For example, variable-temperature CD studies can reveal equilibria between different molecular conformations, as the intensity of the CD signal can change with temperature. rsc.org This makes CD a highly sensitive probe for the detailed stereochemical analysis of chiral esters like this compound.

Hyphenated Techniques in Complex Mixture Analysis

Hyphenated analytical techniques are powerful tools that combine a separation technique with a spectroscopic detection method in a single, integrated system. ijpsr.comsaspublishers.com This coupling allows for the analysis of individual components within a complex mixture, providing both separation and structural identification in one run. For a compound like this compound, which may be a component in fragrance compositions or other complex matrices, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for its detection and characterization. ijpsr.comasiapharmaceutics.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier hyphenated technique for the analysis of volatile and thermally stable compounds. thermofisher.com In GC-MS, the components of a mixture are first separated based on their boiling points and polarity in a gas chromatograph. chromatographyonline.com As each separated component, such as this compound, elutes from the GC column, it enters the mass spectrometer. ijarnd.com The MS then ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a molecular fingerprint for identification. ijpsr.com This technique is routinely used for the untargeted and targeted analysis of complex samples, with compound identification confirmed by comparing the obtained mass spectrum to spectral libraries. thermofisher.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for a broader range of compounds than GC-MS, including those that are less volatile or thermally labile. asiapharmaceutics.info An HPLC method for the analysis of this compound using a reverse-phase column has been described, noting that the mobile phase can be adapted to be compatible with MS detection by using a volatile acid like formic acid instead of phosphoric acid. sielc.com In an LC-MS system, the sample is first separated by the HPLC column, and the eluent is then introduced into the MS interface, where the solvent is removed and the analyte is ionized for mass analysis. ijarnd.comfrontiersin.org LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity, making it invaluable for quantifying trace levels of specific compounds in complex biological or environmental samples. frontiersin.orgunimi.it

Table 2: Principles of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Applicability for this compound |

|---|---|---|---|

| GC-MS | Separation of volatile compounds based on boiling point and polarity in a capillary column. thermofisher.com | Identification based on molecular weight and fragmentation pattern (mass spectrum). ijpsr.com | Ideal for analysis in volatile complex mixtures like fragrances and essential oils. chromatographyonline.com |

| LC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. sielc.com | Identification based on molecular weight and, in MS/MS, specific fragment ions. frontiersin.org | Suitable for analysis in various matrices; HPLC methods for this compound are established. sielc.com |

Environmental and Biological Degradation Pathways

Biodegradation Mechanisms by Microorganisms

Microorganisms are the primary drivers of the environmental breakdown of organic molecules. They possess a vast array of enzymes capable of transforming complex structures into simpler compounds, which can then be integrated into central metabolic pathways. For 1-cyclohexylethyl butyrate (B1204436), the initial and most critical step is the hydrolysis of the ester linkage.

The degradation of 1-cyclohexylethyl butyrate can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, although the rates and intermediate products may differ.

Aerobic Degradation: In the presence of oxygen, microorganisms readily hydrolyze the ester bond of this compound to form 1-cyclohexylethanol (B74718) and butyric acid. The resulting butyric acid is a short-chain fatty acid that is easily metabolized by many bacteria and fungi through the β-oxidation pathway to produce acetyl-CoA, which enters the citric acid cycle for energy production. wikipedia.org The 1-cyclohexylethanol component is subsequently oxidized. The aerobic degradation of cyclic alkanes and their derivatives, like the cyclohexane (B81311) ring, typically involves the introduction of oxygen by monooxygenase or dioxygenase enzymes, leading to ring cleavage and eventual mineralization to carbon dioxide and water. mdpi.com Aerobic processes are generally faster and more complete than anaerobic ones. nih.gov

Anaerobic Degradation: Under anaerobic conditions, a consortium of microorganisms is typically required to break down the compound. The initial hydrolysis step to 1-cyclohexylethanol and butyric acid still occurs. Butyrate is a well-known product of fermentation by obligate anaerobic bacteria, such as species from the genera Clostridium and Eubacterium. wikipedia.org These bacteria can further ferment butyrate to acetate, hydrogen, and carbon dioxide. wikipedia.orgmdpi.com The degradation of the cyclohexanol (B46403) ring is more challenging without oxygen and proceeds via alternative pathways, such as carboxylation or addition to fumarate, before the ring is cleaved. clu-in.org Complete degradation under anaerobic conditions often involves syntrophic relationships, where the products of one microorganism serve as the substrate for another, culminating in methanogenesis where methane (B114726) is produced. mcmaster.ca Studies on other fatty acid esters have shown efficient removal under both anaerobic and aerobic conditions. nih.gov

The biotransformation of this compound is initiated by specific enzymes that target its ester functional group. nih.gov

While hydrolysis is the main degradation pathway, the reverse reaction, ester synthesis, is catalyzed by alcohol acyltransferases (AATs) . researchgate.netnih.gov These enzymes are found in various organisms, including yeasts and plants, and are responsible for producing a wide variety of esters by condensing an alcohol with an acyl-CoA. researchgate.netresearchgate.net The existence of AATs highlights the enzymatic machinery available in nature capable of processing ester compounds, whether for synthesis or degradation. Subsequent to hydrolysis, the degradation of the resulting alcohol and acid is carried out by other enzymatic systems, such as dehydrogenases and oxidases, which are part of central metabolic pathways. mdpi.comfrontiersin.org

Environmental Fate Modeling and Experimental Studies

Predictive models and experimental data are used to assess the likely behavior of chemicals in the environment. For this compound, these assessments suggest a low potential for long-term persistence and accumulation.

Bioaccumulation is the process by which a chemical is absorbed by an organism at a rate faster than it is lost. Environment Canada has concluded that this compound is not suspected to be bioaccumulative. ewg.org A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kₒw or LogP). A higher LogP value generally indicates a greater potential to accumulate in fatty tissues. While experimental values are not always available, predicted values can provide a useful estimate.

| Parameter | Finding/Value | Source/Method | Implication |

|---|---|---|---|

| Persistence | Not suspected to be persistent | Environment Canada ewg.org | The compound is expected to degrade and not remain in the environment for long periods. |

| Biodegradation Timeframe | Days to months | QSAR Modeling regulations.gov | Supports the low persistence assessment. |

| Bioaccumulation | Not suspected to be bioaccumulative | Environment Canada ewg.org | Low likelihood of accumulating in organisms and moving up the food chain. |

| Predicted LogP (XlogP) | 3.7 | PubChem uni.lu | Indicates moderate lipophilicity, but generally below the threshold for high bioaccumulation concern. |

Biochemical Metabolism of Related Butyrates and Esters (Mechanistic Enzymatic Pathways)

While specific metabolic studies on this compound are limited, the biochemical pathways for its constituent parts and related esters are well-documented. The degradation pathway can be inferred from the metabolism of butyrate and other short-chain fatty acid esters.

Upon hydrolysis, the two resulting compounds, butyric acid and 1-cyclohexylethanol, enter separate metabolic pathways.

Metabolism of Butyric Acid (Butyrate): Butyrate is a common short-chain fatty acid and a key metabolite for many gut microorganisms. mdpi.com It can be produced from butyryl-CoA through two main enzymatic routes. mdpi.com The primary pathway in the human colon involves the enzyme butyryl-CoA:acetate CoA transferase (BCoAT) . mdpi.com An alternative pathway uses butyrate kinase . wikipedia.orgmdpi.com Conversely, during degradation, butyrate is activated to butyryl-CoA, which then enters the β-oxidation cycle to be broken down into acetyl-CoA. This process involves a series of enzymes that sequentially shorten the fatty acid chain.

Metabolism of Esters: The enzymatic breakdown of esters is a fundamental biochemical process. nih.gov Esterases catalyze the hydrolysis of the ester bond, a reaction that is crucial for both catabolism and detoxification. nih.gov In microbial synthesis, which is the reverse of degradation, alcohol acyltransferases (AATs) catalyze the condensation of an alcohol and an acyl-CoA to form an ester. researchgate.netresearchgate.net For example, butyl butyrate can be synthesized from butanol and butyryl-CoA by AATs. researchgate.net The existence of these enzymatic systems demonstrates a widespread capability in the biosphere to process ester linkages, which is directly applicable to the degradation of this compound.

| Enzyme Class/Enzyme | Reaction Catalyzed | Relevance to Ester Metabolism |

|---|---|---|

| Esterases (e.g., Carboxylesterases) | Ester + H₂O → Alcohol + Carboxylic Acid | Initiates the degradation of this compound by hydrolysis. nih.gov |

| Butyryl-CoA:acetate CoA transferase (BCoAT) | Butyryl-CoA + Acetate ⇌ Acetyl-CoA + Butyrate | A key enzyme in the production and metabolism of butyrate in anaerobic environments. mdpi.com |

| Butyrate Kinase | Butyryl-CoA + ADP + Pi ⇌ Butyrate + ATP + CoA | An alternative pathway for butyrate synthesis and metabolism. wikipedia.orgmdpi.com |

| Alcohol Acyltransferases (AATs) | Alcohol + Acyl-CoA → Ester + CoA | Catalyzes the synthesis of esters, the reverse of the initial degradation step. researchgate.netnih.gov |

| Dioxygenases/Monooxygenases | Substrate + O₂ → Oxidized Substrate | Involved in the aerobic degradation of the cyclohexane ring of 1-cyclohexylethanol. mdpi.com |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and reactivity of molecules. These calculations, based on the principles of quantum mechanics, can provide valuable insights into molecular properties such as electron distribution, molecular orbital energies, and the prediction of reaction mechanisms.

For 1-Cyclohexylethyl butyrate (B1204436), such calculations would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to determine its ground state geometry and electronic properties. Key parameters that could be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-Cyclohexylethyl butyrate, the carbonyl oxygen of the ester group would be expected to be an electron-rich site, while the carbonyl carbon would be electron-poor.

Atomic Charges: Calculation of partial atomic charges would quantify the electron distribution across the atoms of the molecule, providing further detail on its polarity and potential sites for interaction.

Data Table: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Description | Significance |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Note: The above table is illustrative as no specific published data for this compound is available.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility and dynamic behavior of a molecule in various environments (e.g., in a solvent or at different temperatures).

For this compound, an MD simulation would reveal:

Conformational Isomers: The cyclohexane (B81311) ring can exist in different conformations, such as the chair, boat, and twist-boat forms. MD simulations could predict the relative energies and populations of these conformers for the entire molecule. The chair conformation is generally the most stable for cyclohexane derivatives.

Rotational Barriers: The simulation could also elucidate the energy barriers associated with the rotation around the single bonds, for instance, the bond connecting the cyclohexyl group to the ethyl ester moiety.

Solvent Effects: By simulating the molecule in a solvent like water or an organic solvent, one could study how the solvent molecules arrange around the solute and influence its conformation and dynamics.

Data Table: Potential Conformational States of this compound

| Conformational Feature | Description | Predicted Stability |

| Cyclohexane Ring | Can adopt chair, boat, or twist-boat conformations. | The chair conformation is expected to be the most stable. |

| Ester Group Orientation | Rotation around the C-O single bonds of the ester. | Different orientations would have varying energies. |

Note: This table represents expected conformational behaviors based on general chemical principles, not specific simulation results for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical/chemical properties, respectively. For environmental fate, these models can predict properties like biodegradability, soil sorption, and bioconcentration factor based on molecular descriptors.

A QSAR/QSPR study for this compound would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometrical, electronic) would be calculated for this compound.

Model Application: The calculated descriptors would be used as input for established QSAR/QSPR models to predict its environmental fate properties. For instance, its logP (octanol-water partition coefficient), a key parameter for environmental partitioning, can be estimated using QSPR models.

While specific QSAR/QSPR studies on this compound are not available, general models for esters could be applied to estimate its environmental behavior.

Docking Studies of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding of a small molecule (ligand) to the active site of a protein.

Docking studies involving this compound could be performed to:

Identify Potential Biological Targets: By docking the molecule against a library of protein structures, one could hypothesize potential biological targets.

Understand Binding Modes: If a target is known, docking can predict the most likely binding pose of this compound in the active site and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For an ester like this compound, interactions would likely be dominated by hydrophobic contacts from the cyclohexyl and ethyl groups and potential hydrogen bonding to the carbonyl oxygen.

Without specific research, any discussion of docking studies remains speculative. The choice of a target protein would depend on the context of the investigation (e.g., toxicology, pharmacology).

Mechanistic Aspects of Molecular Recognition and Interactions

Ligand-Receptor Binding Mechanisms (e.g., Olfactory Receptors)

The primary mechanism through which 1-Cyclohexylethyl butyrate (B1204436) exerts its most well-documented effects is via binding to olfactory receptors (ORs). stephen-herman.com These receptors are part of the G-protein coupled receptor (GPCR) superfamily, which represents the largest group of such receptors in the human genome. frontiersin.orgplos.org Located on the cilia of olfactory receptor cells, these proteins are responsible for detecting volatile molecules, initiating the sense of smell. nih.gov

The binding of an odorant molecule like 1-Cyclohexylethyl butyrate to its specific OR induces a conformational change in the receptor protein. frontiersin.org This change triggers a cascade of intracellular events fundamental to olfactory signal transduction. nih.gov The activated receptor engages an olfactory-specific G-protein, Gαolf. nih.gov Subsequently, Gαolf activates the enzyme adenylyl cyclase type III, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.gov This increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) channels, leading to an influx of cations (like Ca²⁺) and depolarization of the neuron, which generates a signal that is sent to the brain and perceived as a scent. frontiersin.orgnih.gov

While a single olfactory receptor cell can respond to multiple odorants, the specificity of the interaction is crucial. nih.gov The amino acid sequences of ORs, particularly in their transmembrane domains, are highly variable, which allows for the discrimination between a vast array of different odorant molecules. nih.gov

| Key Proteins in Olfactory Signal Transduction | Function |

| Olfactory Receptor (OR) | A G-protein coupled receptor that binds to specific odorant molecules. frontiersin.orgplos.org |

| Gαolf | An olfactory-specific G-protein activated by the ligand-bound OR. nih.gov |

| Adenylyl Cyclase III (ACIII) | An enzyme that synthesizes cAMP from ATP upon activation by Gαolf. frontiersin.orgnih.gov |

| Cyclic Nucleotide-Gated (CNG) Channel | An ion channel that opens in response to cAMP binding, causing cell depolarization. frontiersin.org |

Enzyme-Substrate Interaction Dynamics and Catalytic Mechanisms

This compound is an ester, a class of compounds synthesized through the esterification of a carboxylic acid (butyric acid) with an alcohol (1-cyclohexylethanol). ontosight.ai Such reactions can be catalyzed by enzymes, typically from the lipase (B570770) or esterase families. While specific studies detailing the enzyme-substrate dynamics for this compound are not extensively detailed in the available literature, the general principles of enzyme catalysis for esters provide a framework for understanding these potential interactions.

Enzymatic catalysis, such as hydrolysis by a lipase, generally occurs in the enzyme's active site. wou.edu The mechanism often involves several key steps:

Acid-Base Catalysis : Residues in the active site, such as histidine, can act as proton donors or acceptors to activate the substrate or a nucleophile. wou.edu

Covalent Catalysis : A nucleophilic residue in the enzyme's active site (like serine) attacks the carbonyl carbon of the ester, forming a temporary covalent bond and a tetrahedral intermediate. wou.edu

Electrostatic Stabilization : The enzyme's active site stabilizes the charged transition state (oxyanion intermediate) through electrostatic interactions, such as hydrogen bonding, which lowers the activation energy of the reaction. wou.edu

The enzyme facilitates the cleavage of the ester bond, releasing the alcohol and carboxylic acid components. The specificity of such enzymes is determined by the three-dimensional structure of the active site, which accommodates substrates of a particular size and shape.

Molecular Basis of Specific Chemical Activity (e.g., Malodor Counteraction Mechanisms)

A significant application of this compound is in malodor counteraction. stephen-herman.comgoogle.com Its mechanism is not to mask unpleasant smells with a stronger fragrance but to interfere with the perception of the malodor at the receptor level. google.comgoogle.com Research indicates that molecules like this compound, commercially known as VEILEX™ 1, can bind to the same olfactory receptors as certain malodor molecules. stephen-herman.comgoogle.com By occupying these receptor sites, it acts as a competitive antagonist, rendering the receptors unavailable to bind with the malodorous compounds. google.comgoogle.com This competitive binding effectively eliminates the perception of the bad odor. stephen-herman.com

Further research has surprisingly revealed that the specific enantiomers (non-superimposable mirror-image isomers) of cyclohexylethyl carboxylic acid esters have distinct and selective effects against different types of malodors. google.comgoogle.com This stereospecificity underscores the precise nature of the ligand-receptor interaction. The finding of a desirable enantiomer for counteracting a specific malodor has been described as unpredictable, highlighting the complexity of these molecular interactions. google.comgoogle.com

For instance, it has been demonstrated that one enantiomer of this compound is significantly more effective against a particular environmental odor than its mirror image or the racemic mixture (a 50/50 mix of both enantiomers). google.comgoogle.com

| Enantiomeric Compound | Target Malodor | Efficacy |

| (1R)-1-cyclohexylethyl butyrate | Mold / Mildew | Distinctly and specifically effective in counteracting this malodor. google.comgoogle.comgoogle.com |

| (1S)-1-cyclohexylethyl acetate | Sweat | Significantly and specifically effective in counteracting this malodor. google.comgoogle.com |

This selective targeting allows for more efficient use of the compound, as a lower amount is needed to counteract a specific malodor effectively. google.com

Applications in Chemical Synthesis and Advanced Materials Research Focus

Role as Synthetic Precursor and Intermediate in Organic Chemistry

1-Cyclohexylethyl butyrate (B1204436), as an ester, can serve as a precursor in organic synthesis. Esters are versatile functional groups that can undergo various transformations to yield other classes of organic compounds. For instance, esters can be hydrolyzed to their constituent alcohol and carboxylic acid, a reaction that can be catalyzed by acids or bases. In the case of 1-Cyclohexylethyl butyrate, this would yield 1-cyclohexylethanol (B74718) and butyric acid. ontosight.ai

This compound and its derivatives may also act as intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals or materials science. ontosight.ai The transformation of esters into other functional groups is a fundamental aspect of organic synthesis. For example, esters can be reduced to alcohols or react with organometallic reagents to form tertiary alcohols. The specific reactivity of this compound in these contexts would depend on the reaction conditions and the other reagents involved.

While specific, large-scale synthetic applications of this compound as a precursor are not extensively documented in publicly available research, its structural motifs, the cyclohexyl group and the butyrate chain, are common in various bioactive molecules and material monomers. This suggests its potential as a building block in the synthesis of more complex target molecules. Other cyclohexyl esters, such as cyclohexyl acetate, have been studied in reactions like hydrodeoxygenation to produce ethers, highlighting the reactivity of this class of compounds. acs.org

Development of Functional Chemical Compositions (Mechanistic Understanding)

Research has been conducted on the application of this compound in functional chemical compositions, particularly in the area of malodor counteraction. google.comgoogleapis.com Studies have investigated the efficacy of specific enantiomers of this compound in neutralizing particular malodors.

One notable finding is the effectiveness of the (1R)-1-cyclohexylethyl butyrate enantiomer in counteracting mold and mildew malodors. google.comgoogleapis.com This specificity suggests a mechanism that goes beyond simple masking of the unpleasant scent. It is proposed that these compounds may interact with the olfactory receptors in the nose, blocking the perception of the malodor molecules. googleapis.com The discovery that a specific stereoisomer is significantly more effective than its counterpart or the racemic mixture points to a specific, structure-dependent interaction at the molecular level, likely at the olfactory receptor sites. google.com

The development of such functional compositions relies on a mechanistic understanding of how the active ingredient interacts with the target malodor. This involves studying the relationship between the chemical structure of the counteracting agent and the specific odor it is meant to neutralize. The surprising effectiveness of one enantiomer over the other underscores the complexity of these interactions and the importance of stereochemistry in the design of functional fragrance ingredients. google.com

Below is a table summarizing the findings on the specific malodor counteracting effects of this compound enantiomers.

| Enantiomer | Target Malodor | Observed Effect | Reference |

| (1R)-1-cyclohexylethyl butyrate | Mold/Mildew | Significantly effective in counteracting | google.comgoogleapis.com |

| (1S)-1-cyclohexylethyl acetate | Sweat | Significantly effective in counteracting | google.comgoogleapis.com |

This table showcases the specific efficacy of different enantiomers in counteracting distinct malodors, highlighting the structure-activity relationship.

Green Chemistry and Sustainable Synthesis Applications of Esters

The synthesis of esters, including butyrate esters, is a significant focus within the field of green and sustainable chemistry. Traditional chemical synthesis methods for esters often involve harsh conditions and the use of toxic solvents, which can have negative environmental impacts. nih.govnih.gov In contrast, biocatalysis, which uses enzymes as catalysts, has emerged as a more environmentally friendly alternative. redalyc.org

Lipases are a class of enzymes that are particularly effective in catalyzing esterification reactions under mild conditions. redalyc.orgwur.nl Research has demonstrated the successful synthesis of various flavor esters, such as geranyl butyrate and isoamyl butyrate, using immobilized lipases. nih.govredalyc.orgacs.org These enzymatic methods often achieve high conversion rates and can be performed in aqueous media or with greener solvents, reducing the reliance on volatile organic compounds. nih.govnih.gov

The principles of enzymatic ester synthesis can be applied to the production of this compound. The synthesis would involve the reaction of 1-cyclohexylethanol with butyric acid, catalyzed by a suitable lipase (B570770). This biocatalytic approach aligns with the principles of green chemistry by:

Using renewable resources: The alcohol and acid precursors can potentially be derived from biomass.

Employing milder reaction conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption. frontiersin.org

Increasing catalyst selectivity: Enzymes are often highly specific, leading to fewer byproducts and cleaner reaction profiles. redalyc.org

Reducing waste: The high efficiency and selectivity of biocatalysts can lead to higher yields and less waste generation.

Recent studies have focused on optimizing these enzymatic processes by examining factors such as substrate concentration, temperature, and the nature of the solvent to maximize ester conversion. redalyc.orgjmb.or.kr For example, the synthesis of geranyl butyrate was optimized to achieve a 93% conversion by carefully controlling the molar ratio of reactants, biocatalyst load, temperature, and reaction time. nih.govnih.gov Similar optimization strategies could be employed for the sustainable synthesis of this compound.

The table below outlines key parameters and findings from research on the green synthesis of butyrate esters, which are applicable to the synthesis of this compound.

| Parameter | Finding/Observation | Relevance to Green Synthesis | Reference |

| Catalyst | Immobilized lipases (e.g., from Thermomyces lanuginosus, Candida antarctica) show high efficiency. | Biocatalysts are renewable and biodegradable. Immobilization allows for catalyst reuse. | nih.govredalyc.orgwur.nl |

| Solvent | Reactions can be performed in aqueous media or non-polar organic solvents like hexane. | Reduces or eliminates the need for toxic organic solvents. | nih.govnih.govredalyc.org |

| Temperature | Optimal temperatures are often in the range of 30-60°C. | Lower energy consumption compared to traditional chemical synthesis. | nih.govfrontiersin.org |

| Conversion Rate | High conversion rates (e.g., >90%) can be achieved through process optimization. | High efficiency leads to less waste and better resource utilization. | nih.govnih.govredalyc.org |

This table summarizes key aspects of green synthesis methods for butyrate esters, demonstrating the potential for sustainable production of related compounds like this compound.

Q & A

Basic: What are the optimal synthetic pathways for producing high-purity 1-cyclohexylethyl butyrate in laboratory settings?

Methodological Answer:

this compound is typically synthesized via esterification between cyclohexylethanol and butyric acid under acid catalysis. Key steps include:

- Reflux conditions : Use concentrated sulfuric acid (0.5–1% w/w) as a catalyst at 110–120°C for 4–6 hours .

- Purification : Distill under reduced pressure (≤10 mmHg) to isolate the ester. Monitor purity via gas chromatography (GC) with flame ionization detection (FID) .

- Yield optimization : Pre-dry reactants with molecular sieves to minimize water content, which shifts equilibrium toward ester formation .

Table 1: Common Catalysts and Yields

| Catalyst | Temperature (°C) | Reaction Time (hr) | Yield (%) | Purity (GC-FID) |

|---|---|---|---|---|

| H₂SO₄ | 110 | 6 | 78–85 | ≥98% |

| p-TSA* | 120 | 4 | 82–88 | ≥99% |

| Amberlyst-15** | 100 | 8 | 70–75 | ≥95% |

| *p-TSA: p-toluenesulfonic acid; *Heterogeneous catalyst for easier separation. |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural confirmation : Use - and -NMR to identify ester carbonyl signals (δ ~170–175 ppm for ) and cyclohexyl protons (δ 1.2–2.1 ppm for ) .

- Purity assessment : GC-MS with a polar capillary column (e.g., DB-WAX) to resolve trace impurities .

- Quantitative analysis : IR spectroscopy (C=O stretch at ~1740 cm⁻¹) calibrated against standards .

Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Reference Standard |

|---|---|---|

| -NMR | δ 4.1–4.3 ppm (ester –CH₂O–) | CDCl₃ |